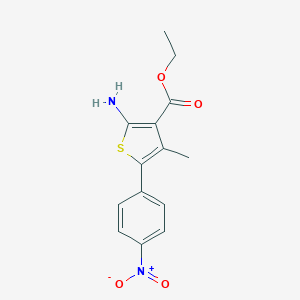![molecular formula C8H15N B061720 5-Methyl-1-azabicyclo[3.2.1]octane CAS No. 181999-40-6](/img/structure/B61720.png)
5-Methyl-1-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-azabicyclo[3.2.1]octane, also known as 5-MeO-Norbornane or 5-MeO-NB, is a bicyclic organic compound that has been extensively studied for its potential therapeutic applications. This molecule is a derivative of norbornane and contains a methyl group at the 5th position and a nitrogen atom in the ring system.
Mécanisme D'action
The mechanism of action of 5-MeO-NB is not fully understood, but it is believed to interact with several neurotransmitter systems in the brain, including the serotonin, dopamine, and acetylcholine systems. It has been shown to act as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition. Additionally, 5-MeO-NB has been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a role in motivation and attention.
Effets Biochimiques Et Physiologiques
5-MeO-NB has been shown to have several biochemical and physiological effects, including an increase in serotonin and dopamine levels in the brain, a decrease in inflammation, and an improvement in cognitive function. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-MeO-NB in lab experiments is its ability to selectively target specific neurotransmitter systems in the brain, which can provide insights into the underlying mechanisms of neurological and psychiatric disorders. However, one limitation is the potential for side effects and toxicity, which can vary depending on the dose and route of administration.
Orientations Futures
There are several future directions for the study of 5-MeO-NB, including further investigation into its potential therapeutic applications, the development of more selective and potent analogs, and the exploration of its mechanism of action at the molecular level. Additionally, the use of 5-MeO-NB in combination with other drugs or therapies may provide a more effective treatment for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 5-MeO-NB can be achieved through several methods, including the reduction of 5-methyl-1-azabicyclo[3.2.1]oct-2-ene with sodium borohydride, the reaction of 5-methyl-1-azabicyclo[3.2.1]oct-2-ene with methanesulfonyl chloride, and the alkylation of 1-azabicyclo[3.2.1]octane with 2-chloro-5-methylpyridine. The yield and purity of the product can vary depending on the chosen method, but the most common method is the reduction of 5-methyl-1-azabicyclo[3.2.1]oct-2-ene with sodium borohydride.
Applications De Recherche Scientifique
5-MeO-NB has been studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory effects in animal models. Additionally, 5-MeO-NB has been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for learning and memory.
Propriétés
Numéro CAS |
181999-40-6 |
|---|---|
Nom du produit |
5-Methyl-1-azabicyclo[3.2.1]octane |
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
5-methyl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-8-3-2-5-9(7-8)6-4-8/h2-7H2,1H3 |
Clé InChI |
YBTMZSNBQUWTHE-UHFFFAOYSA-N |
SMILES |
CC12CCCN(C1)CC2 |
SMILES canonique |
CC12CCCN(C1)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



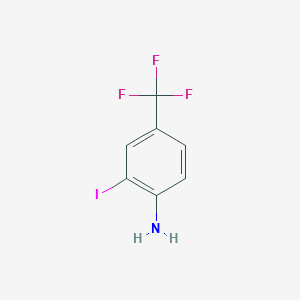
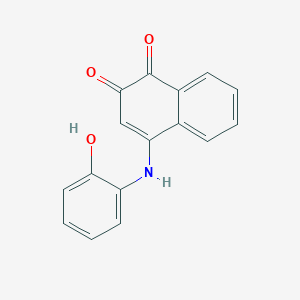
![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
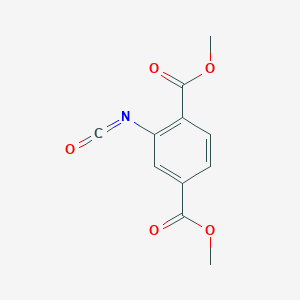
![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)
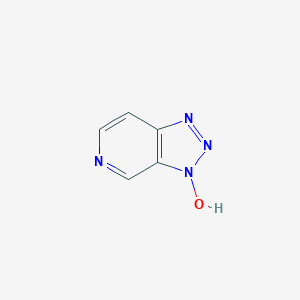

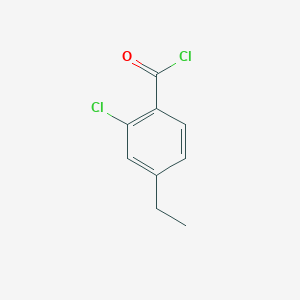
![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)

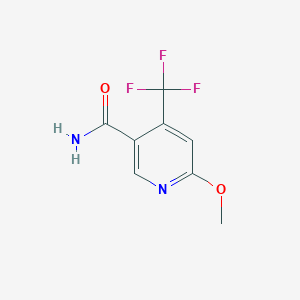
![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)
